2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-[2-[(5-methylpyrazolidin-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O3S/c1-14-10-20(32-31-14)30-22(35)13-37-25-29-18-5-3-2-4-17(18)23-28-19(24(36)33(23)25)11-21(34)27-12-15-6-8-16(26)9-7-15/h2-9,14,19-20,31-32H,10-13H2,1H3,(H,27,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDPFOLZNSEMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarity Analysis
Tanimoto coefficient and cosine similarity analyses (based on molecular fingerprints) were applied to identify analogs (Table 1).
Key Observations :
- The highest similarity (Tanimoto = 0.72) is observed with quinazolin-4-one derivatives, likely due to shared bicyclic cores and sulfanyl-acetamide linkages.
- Substitution of the fluorophenyl group with chlorophenyl (as in ) reduces similarity but retains comparable docking affinities in kinase targets .
- Pyrazole-containing analogs (e.g., ) show lower similarity due to the absence of the imidazo[1,2-c]quinazolin core.
Bioactivity and Target Profiles
Compounds with shared structural motifs exhibit overlapping bioactivity profiles (Table 2):
Activity Landscape Insights :
- The target compound’s fluorophenyl and sulfanyl-acetamide groups correlate with enhanced potency against HDACs and kinases compared to chlorophenyl analogs (activity cliff observed at Tanimoto >0.7 but IC50 differences >10-fold) .
- Pyrazole-acetamide derivatives (e.g., ) exhibit divergent activity (GABA vs. kinase targets), underscoring the critical role of the imidazo[1,2-c]quinazolin core in target specificity.
Pharmacokinetic and ADMET Properties
Comparative ADMET data (Table 3):
Trends :
- The target compound’s moderate LogP (3.2) balances solubility and membrane permeability, outperforming chlorophenyl analogs (e.g., ) in metabolic stability.
- Pyrazole-acetamide derivatives show poor solubility and permeability, likely due to higher hydrophobicity (LogP >4.5) .
Structure-Activity Relationship (SAR) Highlights
- Imidazo[1,2-c]quinazolin Core : Essential for kinase inhibition; removal or replacement (e.g., with triazole ) abolishes activity .
- 4-Fluorophenyl Group : Increases binding affinity vs. chlorophenyl analogs via fluorine’s electronegativity and steric fit .
- Sulfanyl Bridge : Critical for linking pharmacophores; replacement with methylene reduces potency by >50% .
- 3-Methylpyrazole : Enhances metabolic stability compared to unsubstituted pyrazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
